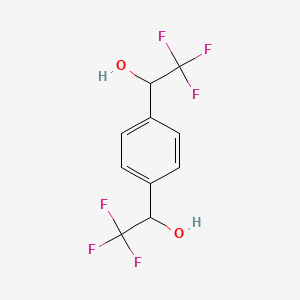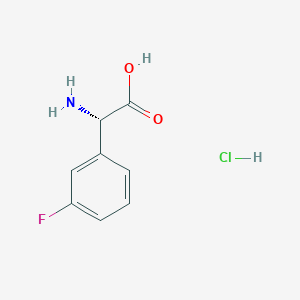
(S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution agents are employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine to a primary amine or further reduce the carboxylic acid group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Primary amines, alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The fluorine atom enhances its binding affinity and specificity to the target sites, influencing various biochemical pathways.
Comparison with Similar Compounds
3-Fluorophenylacetic acid: A precursor in the synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
2-Amino-2-phenylacetic acid: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is at the para position, affecting its reactivity and interactions.
Uniqueness: (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and in various research applications.
Properties
Molecular Formula |
C8H9ClFNO2 |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
InChI Key |
OQGGWZGRLMAZBS-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


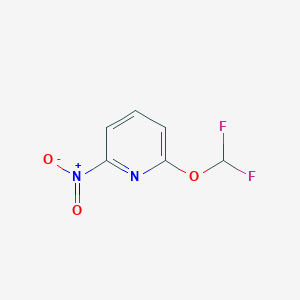
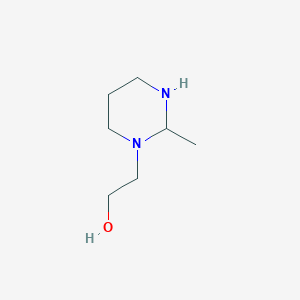
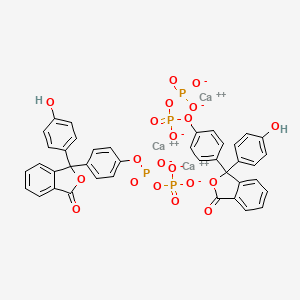
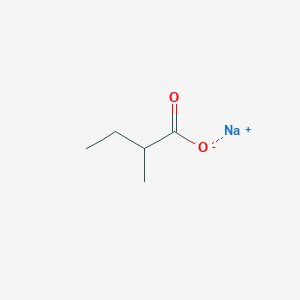
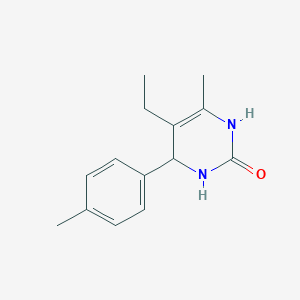
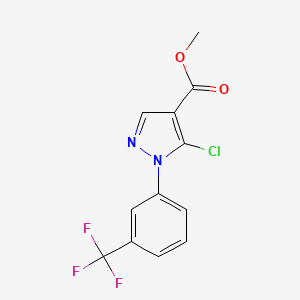
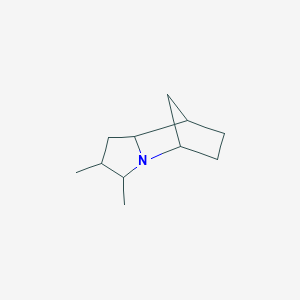
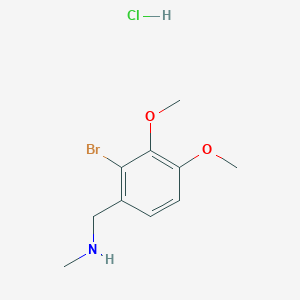
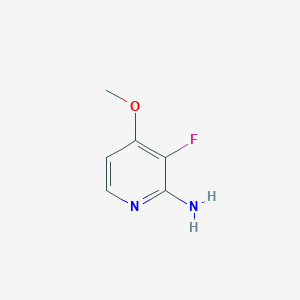
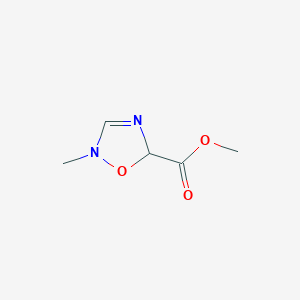
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)

